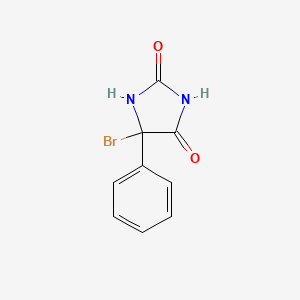

5-Bromo-5-phenylimidazolidine-2,4-dione

Description

BenchChem offers high-quality 5-Bromo-5-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-5-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6303-33-9 |

|---|---|

Molecular Formula |

C9H7BrN2O2 |

Molecular Weight |

255.07 g/mol |

IUPAC Name |

5-bromo-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14) |

InChI Key |

YEFRLGOXVLISHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-5-phenylimidazolidine-2,4-dione: A Strategic Intermediate for C5-Diversified Hydantoin Scaffolds

The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-5-phenylimidazolidine-2,4-dione (also known as 5-Bromo-5-phenylhydantoin). This document is structured for researchers and drug development professionals focusing on small molecule synthesis and heterocyclic chemistry.

Executive Summary

5-Bromo-5-phenylimidazolidine-2,4-dione is a halogenated derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike N-halogenated hydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin) which serve primarily as oxidative brominating agents, this compound features a bromine atom at the C5 position . This specific architecture creates a reactive tertiary center that is both benzylic and

This unique electronic environment makes the compound a critical "gateway intermediate" for synthesizing 5,5-disubstituted hydantoins , a class of molecules with profound pharmacological significance (e.g., the anticonvulsant Phenytoin). Its reactivity is dominated by the lability of the C5–Br bond, allowing for facile nucleophilic substitution and radical-mediated functionalization.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a five-membered imidazolidine-2,4-dione ring substituted at the 5-position with a phenyl group and a bromine atom.

-

Core Scaffold: Planar hydantoin ring (though C5 is sp3 hybridized).

-

Stereochemistry: The C5 position is chiral. The synthesized material is typically a racemic mixture (

-5-bromo-5-phenylhydantoin) unless asymmetric catalysis is employed. -

Electronic Effects: The C5 position is highly electrophilic due to the electron-withdrawing inductive effects of the adjacent carbonyl (C4), the amide nitrogen (N1), and the bromine atom itself, stabilized by resonance from the phenyl ring.

Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | 5-Bromo-5-phenylimidazolidine-2,4-dione | |

| Common Name | 5-Bromo-5-phenylhydantoin | |

| Molecular Formula | ||

| Molecular Weight | 269.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 210 – 212 °C | Decomposes upon melting [1]. |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Poorly soluble in water/hexane. |

| Stability | Moisture sensitive. | C5-Br bond hydrolyzes in aqueous base. |

Synthetic Pathways

The primary route to 5-bromo-5-phenylhydantoin involves the radical or electrophilic bromination of the parent compound, 5-phenylhydantoin .

Protocol: Bromination of 5-Phenylhydantoin

This protocol utilizes bromine (

Reagents:

-

5-Phenylhydantoin (1.0 eq)

-

Bromine (

) (1.05 eq) -

Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-phenylhydantoin in glacial acetic acid (approx. 10 mL per gram) in a round-bottom flask. Heat to 60–70 °C to ensure complete dissolution.

-

Addition: Add elemental bromine dropwise to the stirring solution. The reaction is often autocatalytic; the initial induction period can be shortened by adding a drop of HBr or exposing the flask to light.

-

Reaction: Stir at 70–80 °C for 1–2 hours. The deep red color of bromine will fade to a pale orange/yellow as it is consumed.

-

Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

-

Purification: Filter the solid and wash copiously with cold water to remove residual acid and bromine. Recrystallize from ethanol or an ethanol/water mixture.

Figure 1: Synthetic pathway via alpha-bromination of the enol tautomer.

Reactivity Profile & Mechanism

The chemical utility of 5-bromo-5-phenylhydantoin stems from the lability of the C–Br bond. It acts as a "masked" carbocation or radical at the C5 position.

Nucleophilic Substitution (SN1/SN2)

The C5 position is a tertiary center adjacent to a phenyl ring, making it capable of stabilizing a carbocation (SN1 pathway). However, steric hindrance often dictates the reaction pathway.

-

Reaction with Amines: Treatment with primary or secondary amines results in the displacement of bromide to form 5-amino-5-phenylhydantoins .

-

Reaction with Carbon Nucleophiles: Reaction with enolates or Grignard reagents can lead to 5,5-disubstituted hydantoins , mimicking the structure of Phenytoin.

-

Spiro-Cyclization: If a bifunctional nucleophile is used (e.g., diamines or amino-alcohols), the substitution can be followed by cyclization to form spiro-hydantoin derivatives.

Radical Reactivity

The C5–Br bond is susceptible to homolytic cleavage under UV irradiation or in the presence of radical initiators (AIBN).

-

Application: This property allows for the coupling of the hydantoin ring to other aromatic systems or alkenes via radical mechanisms, useful in fragment-based drug design.

Hydrolysis and Elimination

-

Hydrolysis: In aqueous base, the C5-Br is rapidly hydrolyzed to the 5-hydroxy-5-phenylhydantoin . Further hydrolysis opens the hydantoin ring to form phenylglycine derivatives.

-

Elimination: In the presence of non-nucleophilic bases, elimination of HBr is difficult due to the lack of a

-hydrogen (unless the N1 position is alkylated and allows for specific tautomeric eliminations, though this is rare for this specific scaffold).

Figure 2: Divergent reactivity pathways from the C5-bromo core.

Handling & Safety (E-E-A-T)

As a halogenated organic compound, specific safety protocols must be observed.

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system. Like many

-halo carbonyls, it may possess lachrymatory properties . -

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C–Br bond is light-sensitive; store in amber vials to prevent discoloration and decomposition.

-

Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong bases during disposal to avoid uncontrolled hydrolysis/exotherms.

References

-

Melting Point & Synthesis: Journal of the Chemical Society, Perkin Transactions 1, 1978, Issue 0, Pages 1-1632. (Cited melting point of 212 °C for 5-bromo-5-phenylhydantoin).[2]

-

General Hydantoin Chemistry: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

- Bromination Mechanisms: Oravec, P. et al. "Bromination of hydantoins.

-

Related Crystal Structures: Guerrab, W. et al. "3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione." IUCrData, 2018. Link (Provides structural context for the 5,5-diphenyl scaffold).

- Radical Reactivity:Journal of the Chemical Society, 1978.

Sources

Solubility Profile of 5-Bromo-5-phenylimidazolidine-2,4-dione in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract: 5-Bromo-5-phenylimidazolidine-2,4-dione is a halogenated derivative of the hydantoin heterocyclic system, a core scaffold in numerous pharmacologically active compounds. Understanding its solubility in organic solvents is a critical first step in drug discovery, process development, and formulation.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to predict, determine, and analyze its solubility profile. We will delve into the theoretical principles governing its solubility based on molecular structure and provide a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction to the Subject Compound

5-Bromo-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a class of compounds structurally related to imidazolidine. The core hydantoin structure is notable in medicinal chemistry, most famously represented by Phenytoin (5,5-diphenylhydantoin), a widely used anticonvulsant agent.[2] The introduction of a bromine atom and a single phenyl group at the C-5 position of the imidazolidine-2,4-dione ring suggests a molecule with distinct physicochemical properties that influence its interactions with various solvents.

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its behavior in various stages of development, including:

-

Synthesis and Purification: Recrystallization, a common purification technique, relies on differential solubility in a given solvent system at varying temperatures.

-

Formulation: Developing a viable dosage form, whether oral, injectable, or topical, requires knowledge of suitable solvents or co-solvent systems.[3]

-

Analytical Method Development: Solvents for techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) must be chosen based on their ability to fully dissolve the analyte.[1]

Theoretical Framework and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4]

Molecular Structure Analysis

To predict the solubility of 5-Bromo-5-phenylimidazolidine-2,4-dione, we must first analyze its key structural features:

-

Imidazolidine-2,4-dione (Hydantoin) Ring: This is a polar moiety containing two amide groups. The N-H protons can act as hydrogen bond donors, and the carbonyl (C=O) oxygens act as hydrogen bond acceptors. This confers a degree of polarity to the molecule.

-

Phenyl Group: This is a large, non-polar, aromatic hydrocarbon group. It contributes to van der Waals forces and will favor interactions with non-polar or moderately polar solvents.

-

Bromo Group: The bromine atom is electronegative, adding to the molecule's overall polarity and dipole moment. However, its contribution is less significant than that of the hydantoin ring.

The molecule thus possesses both polar (hydantoin ring) and non-polar (phenyl group) characteristics, making it amphiphilic. Its solubility will be a balance between these competing features.

Predicted Solubility Profile

Based on the structural analysis, we can hypothesize the compound's solubility behavior across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl (-OH) group can engage in hydrogen bonding with the hydantoin ring's N-H and C=O groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar hydantoin ring. DMF, in particular, is often used in syntheses involving hydantoin derivatives.[2][5] |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents have carbonyl groups that can accept hydrogen bonds but lack donor capabilities. Their polarity is sufficient to interact with the hydantoin ring, while their organic character interacts with the phenyl group. |

| Non-Polar | Hexane, Toluene | Low to Very Low | The dominant non-polar nature of these solvents is incompatible with the highly polar hydantoin ring, leading to poor solvation. |

Experimental Protocol for Solubility Determination

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[3] This protocol is a foundational technique in pharmaceutical and chemical research.[4]

Principle of the Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The concentration of the solute in the resulting clear solution is then measured, representing its equilibrium solubility.[4]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the standard workflow for the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

Add an excess amount of 5-Bromo-5-phenylimidazolidine-2,4-dione to a series of glass vials. An amount that is visually in excess (e.g., 10-20 mg) is typically sufficient to ensure a saturated solution is formed.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is fully established between the dissolved and undissolved solid.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials and allow them to stand briefly to let heavier particles settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the clear supernatant using a syringe and immediately filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any fine particulate matter that could falsely elevate the measured concentration.[4]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV.[4]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

-

-

Data Reporting:

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.[4]

-

Conclusion

While direct, published quantitative solubility data for 5-Bromo-5-phenylimidazolidine-2,4-dione remains scarce, a robust predictive framework can be established based on its molecular structure. The compound's amphiphilic nature, with a polar hydantoin core and a non-polar phenyl ring, suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and ketones, and poor solubility in non-polar hydrocarbons. For definitive data, the standardized shake-flask method detailed in this guide provides a reliable and reproducible means of experimentally determining the solubility profile. This empirical data is indispensable for advancing the development of 5-Bromo-5-phenylimidazolidine-2,4-dione from the research bench to potential therapeutic applications.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Referenced in SciSpace article)

- MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390.

- Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 786-791.

- Ramli, Y., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2).

- MDPI. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2090-2099.

- ScienceScholar. (2022, April 27). Synthesis of imidazolidine 2,4 – dione derivatives. International Journal of Social Science and Human Research.

- ResearchGate. (2023, January 18). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData.

Sources

A Technical Guide to the Thermodynamic Stability of 5-Bromo-5-Phenylhydantoin Derivatives

This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the stability of these molecules is paramount for ensuring drug efficacy, safety, and shelf-life. This document offers a framework for assessing their stability through an exploration of influencing factors, potential decomposition pathways, and robust analytical methodologies.

Introduction: The Significance of 5-Bromo-5-Phenylhydantoin Derivatives

Hydantoin and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticonvulsant agents. The introduction of a phenyl group at the 5-position is a common feature in many pharmacologically active hydantoins. The further incorporation of a bromine atom at the same position creates a chiral center and introduces a reactive site, making these derivatives intriguing candidates for further functionalization and as potential pro-drugs. However, the presence of the C-Br bond also raises critical questions about the molecule's inherent stability under various conditions (thermal, hydrolytic, and photolytic). A thorough understanding of their thermodynamic stability is therefore a prerequisite for their advancement in the drug development pipeline.

Factors Influencing the Thermodynamic Stability

The stability of 5-bromo-5-phenylhydantoin derivatives is governed by a delicate interplay of electronic and steric factors, as well as the surrounding environment.

Electronic Effects

The electron-withdrawing nature of the bromine atom and the two carbonyl groups in the hydantoin ring influences the electron density distribution across the molecule. The phenyl group at the C5 position can further modulate this through its inductive and resonance effects. Substituents on the phenyl ring will play a crucial role:

-

Electron-withdrawing groups (EWGs) on the phenyl ring are expected to destabilize the C-Br bond by increasing the partial positive charge on the C5 carbon, making it more susceptible to nucleophilic attack.

-

Electron-donating groups (EDGs) may enhance stability by donating electron density to the C5 carbon, thereby strengthening the C-Br bond.

Steric Hindrance

The bulky phenyl group at the C5 position can provide a degree of steric hindrance, potentially shielding the C-Br bond from attack by certain reagents. However, this steric crowding can also introduce ring strain, which may lower the overall thermodynamic stability of the molecule.

Solvent Effects

The polarity of the solvent can significantly impact the stability of these compounds. Polar protic solvents may facilitate decomposition pathways involving charged intermediates or transition states, such as hydrolysis. In contrast, non-polar aprotic solvents may favor radical decomposition mechanisms.

Potential Decomposition Pathways

While specific experimental data for 5-bromo-5-phenylhydantoin is limited, we can infer potential decomposition pathways based on the chemistry of related halogenated organic compounds and hydantoin derivatives.[1]

Thermal Decomposition

Under thermal stress, the weakest bonds are likely to cleave first. The C-Br bond is a probable site of initial cleavage, which could proceed through either a homolytic or heterolytic mechanism.

-

Homolytic Cleavage: This would generate a bromine radical and a hydantoin-based radical. This pathway is more likely at higher temperatures and in the gas phase or in non-polar solvents.

-

Heterolytic Cleavage: This would result in a bromide ion and a carbocation at the C5 position. This pathway may be favored in polar solvents.

The initial fragmentation could be followed by a cascade of further reactions, including rearrangement of the hydantoin ring and reactions with other molecules.

Hydrolytic Decomposition

In aqueous environments, 5-bromo-5-phenylhydantoin derivatives may be susceptible to hydrolysis. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, forming a 5-hydroxy-5-phenylhydantoin derivative. The hydantoin ring itself can also undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of a hydantoic acid derivative.[2]

Photolytic Decomposition

Exposure to light, particularly in the UV region, can provide the energy required to induce homolytic cleavage of the C-Br bond, initiating radical-based degradation pathways. Photostability is a critical parameter to evaluate for any drug candidate.

The following diagram illustrates a hypothesized thermal decomposition pathway initiating with homolytic cleavage of the C-Br bond.

Caption: Hypothesized initial step in the thermal decomposition of 5-bromo-5-phenylhydantoin.

Experimental Methodologies for Stability Assessment

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for probing the thermal stability of solid materials.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the 5-bromo-5-phenylhydantoin derivative into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA instrument.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Experimental Conditions:

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks may correspond to melting, while exothermic peaks can indicate decomposition.

The following workflow diagram illustrates the process of thermal stability analysis.

Caption: Workflow for the thermal analysis of 5-bromo-5-phenylhydantoin derivatives.

Isothermal Stress Testing

To assess stability under more realistic storage conditions, isothermal stress testing can be performed.

-

Sample Storage: Store accurately weighed samples of the compound at several elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) and different humidity levels (e.g., 75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).

-

Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition. The degradation kinetics can be determined from these plots.

Photostability Testing

Photostability testing is crucial to determine if the compound is sensitive to light.

-

Sample Exposure: Expose the solid compound or a solution of the compound to a light source that provides a combination of visible and UV light, as specified by ICH guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photodegradation products.

Computational Approaches to Predict Stability

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives before extensive experimental work is undertaken.[3]

Bond Dissociation Energy (BDE) Calculations

The C-Br bond dissociation energy can be calculated to predict the ease of homolytic cleavage. A lower BDE suggests lower thermal stability.

Reaction Pathway Modeling

The energy profiles of potential decomposition pathways (e.g., hydrolysis, ring opening) can be modeled to determine the most likely degradation routes and their activation barriers.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps can visualize the electron density distribution and identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

The following diagram outlines a typical computational workflow for stability prediction.

Caption: Computational workflow for predicting the thermodynamic stability.

Data Summary and Interpretation

For a comprehensive understanding, the experimental and computational data should be integrated. The following table provides a template for summarizing key stability data for a series of 5-bromo-5-phenylhydantoin derivatives with different substituents on the phenyl ring.

| Substituent (on Phenyl Ring) | TGA Onset (°C) | DSC Decomposition Peak (°C) | C-Br BDE (kcal/mol) (Calculated) | Hydrolytic Half-life (t½) at pH 7.4 |

| -H | ||||

| -NO₂ (EWG) | ||||

| -OCH₃ (EDG) | ||||

| -Cl (EWG) |

Conclusion and Future Directions

The thermodynamic stability of 5-bromo-5-phenylhydantoin derivatives is a critical parameter that dictates their potential as drug candidates. This guide has outlined the key factors influencing their stability, proposed potential decomposition pathways, and provided detailed experimental and computational methodologies for their assessment.

Future work should focus on synthesizing a series of these derivatives with diverse substituents on the phenyl ring and systematically evaluating their stability using the protocols described herein. The correlation of experimental data with computational predictions will be invaluable for developing a predictive model for the stability of this important class of compounds. Such a model would greatly accelerate the drug discovery process by enabling the early identification of molecules with optimal stability profiles.

References

- Zhang, Y., et al. (2024). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Thermal Analysis and Calorimetry, 150(5).

- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).

- BenchChem. (2025).

- Siopa, F., Perry, M., & Francisco, A. P. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv.

-

National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem. Retrieved from [Link]

- Trisovic, N., et al. (n.d.). Exploring the supramolecular profile of 5-phenylhydantoins. CrystEngComm.

- Butler, T. C. (n.d.). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed.

- De Cesco, S., et al. (2022). Refinement of Computational Access to Molecular Physicochemical Properties: From Ro5 to bRo5. Journal of Medicinal Chemistry, 65(18), 12068-12083.

- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19, 197.

- De Cesco, S., et al. (2022).

- BenchChem. (2025).

- NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field.

- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.

- Georgieva, M., et al. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing.

- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- Valero, A., et al. (n.d.).

- Štejfa, V., et al. (n.d.). Heat capacities of active pharmaceutical ingredients nifedipine, griseofulvin, probucol and 5,5-diphenylhydantoin.

- National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem.

- National Center for Biotechnology Inform

- The Pharma Innovation Journal. (2018). The study of stability constants and thermodynomic parameters of transition metal complexes of substituded aminothiazole schiff bases.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-phenylpentanoic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). 1-Bromo-5,5-dimethylhydantoin. PubChem.

- Dudley, K. H., & Butler, T. C. (n.d.). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. PubMed.

- National Center for Biotechnology Information. (n.d.). (r)-2-Bromo-5-phenylpentane. PubChem.

Sources

Introduction: The Significance of the Hydantoin Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of a Brominated Phenyl-Substituted Imidazolidine-2,4-dione

A Case Study of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a "privileged" structure in medicinal chemistry. Its inherent features, including a compact framework, multiple hydrogen bond donors and acceptors, and synthetic accessibility, make it a versatile template for designing therapeutic agents targeting a wide array of biological targets[1][2]. The therapeutic journey of hydantoins began with the discovery of phenytoin (5,5-diphenylhydantoin) as a potent anticonvulsant agent[1][3]. Since then, derivatives of this core structure have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents[1][2].

The introduction of specific substituents, such as phenyl groups and halogens, can significantly modulate the physicochemical properties and biological activity of the hydantoin core. Phenyl rings can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while halogens like bromine can enhance membrane permeability and introduce the potential for halogen bonding, a significant non-covalent interaction in rational drug design[4][5].

This guide provides a comprehensive technical analysis of the crystal structure of a representative brominated phenyl-substituted hydantoin, 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione . Through this case study, we will explore the experimental workflow from synthesis to high-resolution structural elucidation and delve into the nuanced interplay of molecular geometry and intermolecular forces that dictate its solid-state architecture. Understanding these fundamental structural characteristics is paramount for predicting molecular behavior and designing next-generation therapeutics.

Part 1: Synthesis and Crystallization

The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals. The causality behind the chosen synthetic route is often a balance between yield, purity, and the ability to produce a crystalline final product.

Experimental Protocol: Synthesis of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

The synthesis of the title compound is achieved through a nucleophilic substitution reaction, a common and effective method for modifying the hydantoin ring[6][7].

Step-by-Step Methodology:

-

Reactant Preparation: A solution of 5,5-diphenylimidazolidine-2,4-dione (1.98 mmol) and one equivalent of 1,2-dibromoethane (1.98 mmol) is prepared in absolute dimethylformamide (DMF, 15 ml)[6]. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.

-

Base Addition and Reflux: 1.2 equivalents of potassium carbonate (K₂CO₃) are added to the solution[6]. K₂CO₃ acts as a base to deprotonate the nitrogen at the N-3 position of the hydantoin ring, making it a more potent nucleophile. The resulting solution is heated under reflux for 3 hours[6].

-

Work-up and Purification: The reaction mixture is filtered while hot to remove the inorganic salts. The solvent (DMF) is then evaporated under reduced pressure[6].

-

Crystallization: The obtained residue is dried and recrystallized from an ethanol solution to yield colorless, block-shaped single crystals suitable for X-ray diffraction[6][8]. The slow evaporation of ethanol allows for the ordered arrangement of molecules into a crystal lattice.

Sources

- 1. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 6. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aensiweb.net [aensiweb.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity Profile of the C5-Bromo Bond in Hydantoin Derivatives

Introduction: The Hydantoin Scaffold and the C5-Position as a Synthetic Linchpin

The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of clinically significant pharmaceuticals, including the anticonvulsant phenytoin and the antiandrogen enzalutamide.[1][2] The synthetic versatility of the hydantoin ring, which features five potential sites for substitution, allows for extensive exploration of structure-activity relationships (SAR).[3] Among these sites, the C5-position is of paramount importance. Functionalization at this carbon atom allows for the introduction of diverse substituents that can profoundly influence the pharmacological profile of the resulting molecule.

This guide provides an in-depth exploration of the reactivity of the C5-bromo bond in hydantoin derivatives. This bond serves as a versatile synthetic handle, a gateway to a multitude of chemical transformations. We will dissect the key reaction classes through which this bond can be manipulated, providing not only detailed, field-proven protocols but also the underlying mechanistic causality that governs these transformations. For the researcher, scientist, or drug development professional, a deep understanding of this reactivity profile is essential for the rational design and efficient synthesis of novel hydantoin-based therapeutic agents.

Synthesis and Electronic Nature of 5-Bromohydantoins

The introduction of a bromine atom at the C5-position is typically achieved through the bromination of a pre-formed hydantoin or a related precursor. A common method involves the use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS), often under radical or acid-catalyzed conditions.[4] For instance, the α-bromination of a ketone precursor prior to hydantoin ring formation is a viable strategy.[5]

The C5-bromo bond in a hydantoin derivative is situated on a tertiary carbon atom flanked by two electron-withdrawing carbonyl groups. This structural arrangement dictates its reactivity:

-

Electrophilicity: The polarization of the C-Br bond, coupled with the inductive effect of the adjacent carbonyls, renders the C5-carbon electrophilic and susceptible to attack by nucleophiles.

-

Radical Stability: The C5-position can stabilize a radical intermediate, making homolytic cleavage of the C-Br bond a feasible pathway under appropriate conditions (e.g., heat or light with a radical initiator).[6]

-

Organometallic Coupling: The C-Br bond is an excellent substrate for oxidative addition to low-valent transition metal catalysts, particularly palladium(0), initiating powerful cross-coupling cascades.[7]

Major Reaction Manifolds of the C5-Bromo Bond

The C5-bromo bond is a versatile functional group that can participate in a wide array of high-yield, robust chemical transformations. The primary categories of these reactions are palladium-catalyzed cross-couplings, nucleophilic substitutions, and radical-mediated reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful methods for C-C and C-heteroatom bond formation in modern organic synthesis.[8] The C5-bromo bond of a hydantoin serves as an excellent electrophilic partner in these transformations. While literature specifically detailing these reactions on simple 5-bromohydantoins is emergent, extensive data from analogous N-heterocyclic systems, such as 5-bromoindoles and 5-bromopyridines, provide a robust and predictive framework for reaction design and optimization.[9][10]

The general catalytic cycle, exemplified by the Suzuki-Miyaura coupling, is a cornerstone of this chemistry.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the 5-bromohydantoin with an organoboron reagent (e.g., a boronic acid or ester) to form a new C5-aryl or C5-vinyl bond.[1]

-

Causality Behind Experimental Choices: The success of this reaction hinges on the careful selection of the catalyst, base, and solvent.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable workhorse catalyst. However, for more challenging couplings or to improve reaction rates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor are often superior.[9] These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[1] The choice of base can significantly impact yield, with stronger bases often being more effective.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.

-

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-5-arylhydantoin

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-5-arylhydantoin (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | >90 | [11] |

| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 | [10] |

| Pd(OAc)₂/SPhos (0.5) | K₂CO₃ (3) | H₂O/Acetonitrile | 37 | 18 | ~95 | [9] |

| Pd₂(dba)₃/XPhos (2.5) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 10 min (MW) | ~70 | [10] |

Note: Yields are based on analogous 5-bromoindazole and 5-bromoindole systems and serve as a strong predictive baseline for 5-bromohydantoin substrates.

B. Heck Coupling (C-C Bond Formation)

The Heck reaction provides access to 5-vinylhydantoins by coupling the C5-bromo bond with an alkene in the presence of a base.[12] The reaction typically favors the formation of the trans-alkene product.[12]

-

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is a common system. Ligandless catalysts can also be effective, particularly with more reactive bromides.[13]

-

Base: An organic base, such as triethylamine (TEA), is typically used to neutralize the HBr generated during the catalytic cycle.[13]

-

C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for synthesizing 5-alkynylhydantoins, reacting the C5-bromo bond with a terminal alkyne.[14] This reaction is distinguished by its use of a copper(I) co-catalyst.

-

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system is employed, typically consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[14] The palladium component facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

-

Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, serving both to neutralize HBr and as the solvent in some cases.[15]

-

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Inert Atmosphere: To a dry flask, add the 5-bromohydantoin (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by triethylamine (2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature to 80 °C for 4-24 hours until completion (monitored by TLC).

-

Work-up & Purification: Follow the general work-up and purification procedure described for the Suzuki-Miyaura coupling.[14]

Nucleophilic Substitution Reactions

The electrophilic nature of the C5 carbon makes it a prime target for nucleophilic attack, leading to the displacement of the bromide leaving group. This pathway is particularly efficient for substrates like 5-bromo-5-phenylhydantoin, where the C5 position is benzylic-like and can stabilize the transition state of an Sₙ2 reaction.[16]

Common nucleophiles include:

-

Amines (Primary and Secondary): To form 5-amino-hydantoins.

-

Thiols: To form 5-thio-hydantoins.[2]

-

Azides: To form 5-azido-hydantoins, which can be further reduced to primary amines or used in click chemistry.

-

Alkoxides/Phenoxides: To form 5-alkoxy/phenoxy-hydantoins.

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution with a Thiol

-

Setup: Dissolve the 5-bromohydantoin (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) followed by the desired thiol (1.1 equiv.).[17]

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.[17]

Radical-Mediated Reactions

The C5-bromo bond can undergo homolytic cleavage upon exposure to a radical initiator (e.g., AIBN) and a radical mediator, providing a pathway to a C5-hydantoin radical. While complex radical additions are possible, the most common and synthetically useful transformation is reductive debromination.

-

Reductive Debromination: This reaction replaces the bromine atom with a hydrogen atom. It is typically achieved using a tin hydride (e.g., Tributyltin hydride, Bu₃SnH) or a less toxic silane-based reagent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[6]

-

Mechanism Insight: The reaction proceeds via a radical chain mechanism.

-

Initiation: AIBN decomposes upon heating to generate initiating radicals.

-

Propagation: The initiator radical abstracts a hydrogen from Bu₃SnH to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from the 5-bromohydantoin, generating the C5-hydantoin radical and Bu₃SnBr. The C5-hydantoin radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product and regenerating the Bu₃Sn• radical to continue the chain.[18][19]

-

Termination: Two radical species combine to terminate the chain.

-

Factors Influencing the Reactivity of the C5-Bromo Bond

The reactivity of the C5-bromo bond is not static; it is modulated by the electronic and steric environment of the hydantoin scaffold. Understanding these factors is critical for predicting reaction outcomes and troubleshooting challenging transformations.

Caption: Key factors that modulate the reactivity of the C5-bromo bond.

-

N1 and N3 Substituents:

-

Steric Effects: Bulky groups at the N1 or N3 positions can sterically hinder the approach of nucleophiles or large catalyst complexes to the C5 center, potentially slowing reaction rates.

-

Electronic Effects: Electron-donating groups (EDGs) at the nitrogen positions can slightly decrease the electrophilicity of the C5 carbon. Conversely, electron-withdrawing groups (EWGs) can enhance it. Unsubstituted N-H groups can act as hydrogen bond donors, potentially influencing solvation and catalyst coordination.

-

-

C5 Co-substituents:

-

The nature of the other substituent at the C5 position has a profound impact. A C5-aryl group (e.g., in 5-bromo-5-phenylhydantoin) significantly stabilizes a potential carbocation or radical intermediate at that center. This can open up Sₙ1 reaction pathways or facilitate radical reactions that might be inaccessible for a C5-alkyl substituted analogue.

-

-

Reaction Conditions:

-

Solvent: For nucleophilic substitutions, polar aprotic solvents (DMF, DMSO) are generally preferred as they effectively solvate cations while leaving the nucleophile "bare" and more reactive.[17]

-

Catalyst/Ligand: As discussed in the cross-coupling section, the choice of ligand is crucial for tuning the electronic and steric properties of the palladium catalyst, thereby controlling its activity and stability.

-

Conclusion

The C5-bromo bond in hydantoin derivatives is a remarkably versatile and powerful functional handle for the synthesis of complex molecules. Its reactivity can be channeled through three primary manifolds: palladium-catalyzed cross-coupling, nucleophilic substitution, and radical-mediated transformations. By understanding the underlying mechanistic principles and carefully selecting reaction conditions—including the catalyst, base, solvent, and nucleophile—researchers can precisely control the derivatization of the hydantoin scaffold. This control is fundamental to the efficient construction of compound libraries for high-throughput screening and the rational design of next-generation therapeutics in drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Krasowska, D., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules. Available at: [Link]

-

Juskenas, D., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Available at: [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Available at: [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Coupling Reaction. Available at: [Link]

-

de Vries, J. G. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link]

-

ResearchGate. (n.d.). Recent Developments in Hydantoin Chemistry. Available at: [Link]

-

Maccioni, E., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Gstöttmayr, C. W. K., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

-

Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. Available at: [Link]

-

Janka, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

-

ResearchGate. (2026). Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism. Available at: [Link]

-

Maltsev, A. S., et al. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). NBS: Radical Bromination. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Available at: [Link]

-

Pham, T. L., et al. (2020). Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior o. Lirias. Available at: [Link]

-

ResearchGate. (n.d.). The Application of Dibromohydantoin in Chemical Experiment Pedagogy. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. Available at: [Link]

-

D'Anna, F., et al. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. Journal of Organic Chemistry. Available at: [Link]

-

Ceylan, M., et al. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry. Available at: [Link]

-

Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). American Journal of Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Allylic Bromination and Radical Hydrobromination. YouTube. Available at: [Link]

-

Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Lab Reporter [fishersci.se]

- 8. Nucleophilic Substitution at Thiophosphoryl Center (P=S) [article.sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 5-Substituted Hydantoin Intermediates

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of the primary synthetic routes for producing 5-substituted hydantoin intermediates, a scaffold of significant importance in medicinal chemistry. Hydantoin derivatives are integral to a wide array of pharmaceuticals, including anticonvulsants, antiarrhythmics, and anticancer agents.[1][2][3][4] The biological activity of these compounds is often dictated by the nature of the substituent at the C5 position.[5] This document offers a detailed examination of cornerstone synthetic methodologies, including the Bucherer-Bergs and Read-Moir reactions, as well as synthesis from amino acid precursors. Each section provides mechanistic insights, explaining the causality behind experimental choices, and features detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical synthetic intermediates.

Introduction: The Significance of the 5-Substituted Hydantoin Scaffold

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a privileged heterocyclic structure in drug discovery.[3][4] Its value stems from its structural rigidity, capacity for hydrogen bonding, and the synthetic accessibility that allows for diverse functionalization.[2][3][4] The substituents at the N1, N3, and particularly the C5 positions can be readily modified, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[2]

Historically, the discovery that 5,5-diphenylhydantoin (phenytoin) possesses potent anticonvulsant activity with minimal sedative effects marked a significant milestone in epilepsy treatment and highlighted the therapeutic potential of the 5-substituted hydantoin core.[5][6] Since then, numerous hydantoin-containing drugs have been developed, including the antibacterial agent nitrofurantoin, the antiandrogen nilutamide, and the muscle relaxant dantrolene.[1][7] The versatility of this scaffold continues to drive research into new derivatives with applications in oncology, infectious diseases, and metabolic disorders.[2][4][8]

This guide focuses on the synthesis of the core intermediates that enable the construction of these valuable molecules, providing the foundational knowledge required for their efficient and strategic preparation.

The Bucherer-Bergs Reaction: A Classic and Versatile Approach

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and broad substrate scope.[9][10][11] It is a one-pot, multicomponent reaction that brings together a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium or sodium cyanide), and ammonium carbonate to directly form the 5-substituted hydantoin ring.[12][13][14]

Mechanistic Insights and Key Intermediates

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The process involves a series of equilibria and sequential reactions, with the α-aminonitrile emerging as a key intermediate.[9][15]

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of the starting aldehyde or ketone.[16][17][18] This reversible step forms a tetrahedral alkoxide intermediate, which is then protonated to yield a cyanohydrin.[17][18][19]

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin.[15][20] This step proceeds via a substitution reaction, replacing the hydroxyl group with an amino group to form the pivotal α-aminonitrile intermediate. This pathway is analogous to the first part of the Strecker amino acid synthesis.[21][22][23]

-

Cyclization Cascade: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) in a series of steps.[13][20] The amino group attacks CO2, forming a carbamic acid derivative.[15][20] This intermediate undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by rearrangement through an isocyanate intermediate to ultimately yield the stable hydantoin ring.[13][20][24]

The reaction conditions, typically heating in aqueous ethanol at 60–70°C, are chosen to drive these equilibria towards the thermodynamically stable hydantoin product.[9][11]

Process Flow Diagram

Caption: Mechanism of the Bucherer-Bergs Reaction.

Detailed Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol describes a representative Bucherer-Bergs synthesis.

Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit readily available and be familiar with its use.

-

Reagents & Equipment:

-

Benzophenone (1.0 eq)

-

Potassium Cyanide (KCN) (2.0 eq)

-

Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

-

Ethanol (95%) and Water (1:1 v/v)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In the round-bottom flask, combine benzophenone, potassium cyanide, and ammonium carbonate.[6]

-

Add the ethanol/water solvent mixture to the flask.[12]

-

Heat the reaction mixture to 60-70°C with vigorous stirring.[6][11] The reaction is typically maintained at this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The hydantoin product will often precipitate out of the solution.[6]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5,5-diphenylhydantoin.[25]

-

Substrate Scope and Data Summary

The Bucherer-Bergs reaction is applicable to a wide range of aldehydes and ketones, making it highly versatile.[25]

| Carbonyl Substrate | Product | Typical Yield (%) | Reference |

| Acetone | 5,5-Dimethylhydantoin | >80% | [24] |

| Cyclohexanone | Cyclohexanespiro-5'-hydantoin | ~75% | [9] |

| Benzaldehyde | 5-Phenylhydantoin | ~70% | [9] |

| Benzophenone | 5,5-Diphenylhydantoin | >85% | [12] |

The Read-Moir Reaction: Synthesis from α-Amino Acids

An important alternative route to 5-substituted hydantoins, particularly when chirality needs to be preserved, is the Read-Moir reaction (also known as the Urech hydantoin synthesis).[7] This method typically starts from α-amino acids or their derivatives.[7][9]

Mechanistic Pathway via Isocyanate Intermediates

This pathway involves two main steps:

-

Ureido Acid Formation: The α-amino acid is treated with a cyanate salt (e.g., potassium cyanate, KCNO) under acidic conditions.[7] This forms an intermediate ureido acid (an N-carbamoyl amino acid).

-

Acid-Catalyzed Cyclization: The ureido acid intermediate is then heated in the presence of a strong acid (e.g., HCl), which catalyzes an intramolecular condensation reaction.[7] The carboxylic acid group is attacked by the terminal nitrogen of the urea moiety, eliminating a molecule of water to form the hydantoin ring.

This method is advantageous as it often proceeds with retention of the stereochemistry at the α-carbon if an enantiomerically pure amino acid is used as the starting material.

A related approach involves reacting α-amino esters with isocyanates. The initial reaction forms a urea derivative, which then cyclizes upon heating or treatment with a base to yield the hydantoin.[26][27] Triphosgene can also be used to generate the isocyanate intermediate in situ from an α-amino amide.[9][28]

Workflow Diagram

Caption: Workflow for the Read-Moir (Urech) Synthesis.

Detailed Experimental Protocol: Synthesis of 5-Benzylhydantoin from Phenylalanine

This protocol provides a representative example of the Read-Moir synthesis.[7]

-

Reagents & Equipment:

-

L-Phenylalanine (1.0 eq)

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with magnetic stirrer

-

pH meter or pH paper

-

-

Procedure:

-

Step 1: Ureido Acid Formation. Dissolve L-phenylalanine in water. Add a solution of potassium cyanate in water to the amino acid solution while stirring.

-

Maintain the reaction mixture at a controlled temperature (e.g., 50°C) for about one hour. The formation of the ureido derivative can be monitored by TLC.

-

Step 2: Cyclization. After the initial reaction, acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

Heat the acidified mixture to reflux for 1-2 hours. This promotes the cyclization to the hydantoin ring.

-

Cool the reaction mixture in an ice bath. The 5-benzylhydantoin product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

-

Direct C5-Functionalization of the Hydantoin Core

While building the hydantoin ring with the desired C5-substituent is common, an alternative strategy involves the direct functionalization of a pre-formed hydantoin ring. This approach is particularly useful for introducing substituents that might not be compatible with the conditions of the Bucherer-Bergs or Read-Moir syntheses.

The C5 position of the hydantoin ring is flanked by two carbonyl groups, making the C5-protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then act as a nucleophile.

Phase-transfer catalysis has emerged as an efficient, cost-effective, and environmentally friendly method for the selective C5-alkylation of hydantoins.[29][30][31] This technique uses a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to shuttle the hydantoin anion from the aqueous phase (where it is generated with a base like KOH) to the organic phase, where it can react with an alkylating agent (e.g., an alkyl halide).[29][31] This method is applicable to a wide range of electrophiles, including alkyl, allyl, and benzyl halides.[29][31]

Summary and Outlook

The synthesis of 5-substituted hydantoins is a mature field with robust and versatile methodologies. The Bucherer-Bergs reaction remains a powerful tool for generating a wide variety of hydantoins from simple carbonyl precursors in a single, efficient step. For syntheses where stereochemical integrity is paramount, the Read-Moir reaction , starting from chiral α-amino acids, provides a reliable alternative. Furthermore, direct C5-alkylation offers a complementary strategy for late-stage functionalization of the hydantoin core.

Future research will likely focus on developing more enantioselective versions of these classic reactions, perhaps using chiral phase-transfer catalysts or organocatalysts, to directly access optically pure hydantoins without relying on chiral starting materials.[29] Additionally, the application of modern synthetic technologies, such as flow chemistry and microwave-assisted synthesis, will continue to improve the efficiency, safety, and scalability of these vital transformations, ensuring that the 5-substituted hydantoin scaffold remains a cornerstone of medicinal chemistry and drug development.[32]

References

-

Štefane, B., & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. [Link]

-

Lye, P. G., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-46. [Link]

-

JoVE. (2025). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

-

Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

-

MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

-

MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

-

Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

-

Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

-

OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). [Link]

-

ACS Publications. (2025). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

-

Bellucci, M. C., et al. (2013). Multicomponent Synthesis of N-Carbamoyl Hydantoin Derivatives. Synlett, 24(06), 727-732. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Wikipedia. (2023). Bucherer–Bergs reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

-

Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]

-

Štefane, B., & Polanc, S. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

ACS Publications. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

-

PubMed. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

-

SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 010-014. [Link]

-

MDPI. (2026). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules. [Link]

-

PubMed Central. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

-

Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 126-133. [Link]

-

Indian Academy of Sciences. (2016). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences, 128(1), 119-127. [Link]

-

ResearchGate. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]

-

PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of the Bücherer-Berg conversion of α-aminonitriles 1... [Link]

-

Beilstein Journals. (2020). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 16, 290-298. [Link]

-

ResearchGate. (n.d.). Synthesis of hydantoins by the cyclization of α-amino acid amide using triphosgene. [Link]

-

RSC Publishing. (1974). Substitution in the Hydantoin Ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 1515-1518. [Link]

-

MDPI. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(2), 652. [Link]

Sources

- 1. ijres.org [ijres.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ikm.org.my [ikm.org.my]

- 8. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]

- 11. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. Bucherer-Bergs Reaction [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgosolver.com [orgosolver.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 22. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 23. Strecker Synthesis [organic-chemistry.org]

- 24. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 25. mdpi.com [mdpi.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. Hydantoin synthesis [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 32. srrjournals.com [srrjournals.com]

Computational Whitepaper: Electronic Profiling of 5-Bromo-5-phenylimidazolidine-2,4-dione

Executive Summary & Pharmacochemical Context

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of major anticonvulsant and antiarrhythmic therapeutics such as phenytoin (5,5-diphenylhydantoin). 5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 59760-95-1) represents a highly specialized derivative where one aromatic ring at the C5 chiral center is replaced by a highly electronegative bromine atom.

Understanding the electronic properties of this specific compound is paramount for rational drug design. The substitution of a bulky, electron-withdrawing halogen at the sp³-hybridized C5 position fundamentally alters the molecule's electron density distribution, Frontier Molecular Orbital (FMO) energies, and subsequent receptor-binding modalities. This whitepaper establishes a rigorous, self-validating computational methodology for profiling the electronic structure of 5-Bromo-5-phenylimidazolidine-2,4-dione using Density Functional Theory (DFT).

Theoretical Framework: The Causality of DFT Parameters

To achieve high-fidelity electronic predictions, the selection of the computational level of theory cannot be arbitrary. For hydantoin derivatives, B3LYP/6-311++G(d,p) has been established as the gold standard.

-

Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional provides an optimal balance between computational cost and thermodynamic accuracy, particularly for predicting the vibrational frequencies and FMO gaps of heterocyclic organic molecules.

-

Basis Set Causality (6-311++G(d,p)): The inclusion of diffuse functions (++) is an absolute necessity when modeling this compound. Bromine is a highly electronegative, polarizable atom. Without diffuse functions, the basis set artificially constrains the electron cloud, leading to severe underestimations of lone-pair interactions and nucleophilic susceptibility. Polarization functions (d,p) are equally critical to accurately model the conjugated π-system of the phenyl ring and the hydrogen-bonding dynamics of the hydantoin N-H groups.

-

Implicit Solvation (IEF-PCM): Gas-phase calculations routinely overestimate dipole moments and fail to account for dielectric screening. Applying the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water (

) mimics the physiological environment, ensuring the calculated electronic properties translate to biological efficacy.

Experimental Protocol: Self-Validating In Silico Workflow

To ensure absolute trustworthiness, the computational workflow must be a self-validating system. The following step-by-step protocol guarantees that the extracted electronic properties are derived from a mathematically sound ground state.

Step 1: Initial Geometry Generation Construct the 3D geometry of 5-Bromo-5-phenylimidazolidine-2,4-dione using a standard molecular builder. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy conformer, paying specific attention to the dihedral angle of the phenyl ring relative to the planar imidazolidine-2,4-dione core.